Pamaqueside - 150332-35-7

Pamaqueside

Catalog Number: EVT-278686
CAS Number: 150332-35-7
Molecular Formula: C39H62O14
Molecular Weight: 754.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pamaqueside is an Anti-Atherosclerotic; Hypocholesterolemic.
Source and Classification

Pamaqueside is derived from natural sources but is primarily synthesized for research and pharmaceutical applications. Its chemical structure allows it to function effectively in biological systems, making it a valuable compound in pharmacological studies. The compound's systematic name is 3-β-D-glucopyranosyl-28-O-(β-D-glucopyranosyl)-3β,16α-dihydroxy-olean-12-en-23-oic acid, and it is categorized under the broader class of triterpenoid saponins.

Synthesis Analysis

The synthesis of pamaqueside involves several steps that typically include glycosylation reactions and the formation of the triterpenoid backbone. A common method for synthesizing pamaqueside includes:

  1. Starting Materials: The synthesis often begins with a precursor triterpenoid compound, such as oleanolic acid.
  2. Glycosylation: This step involves the introduction of sugar moieties to the triterpenoid core. Various glycosyl donors can be used, often involving activation methods such as using triflate or bromide derivatives.
  3. Purification: Following synthesis, purification techniques like column chromatography or recrystallization are employed to isolate pamaqueside from by-products and unreacted materials.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Pamaqueside has a complex molecular structure characterized by a triterpenoid core with multiple hydroxyl groups and glycosidic linkages. The molecular formula is C30H50O10C_{30}H_{50}O_{10}, and its structural features include:

  • Triterpenoid Backbone: A pentacyclic structure typical of saponins.
  • Glycosidic Linkages: Connecting sugar units that enhance its solubility and biological activity.
  • Hydroxyl Groups: Contributing to its surfactant properties.

X-ray crystallography or NMR spectroscopy can be utilized to elucidate detailed structural information, confirming the stereochemistry around specific chiral centers.

Chemical Reactions Analysis

Pamaqueside undergoes various chemical reactions that are significant for its functionality:

  1. Hydrolysis: In aqueous environments, pamaqueside can hydrolyze to release sugar moieties, altering its biological activity.
  2. Complexation: It can form complexes with cholesterol and other lipids, which is central to its mechanism of action in inhibiting cholesterol absorption.
  3. Oxidation/Reduction Reactions: The hydroxyl groups can participate in oxidation-reduction reactions, influencing its stability and reactivity.

These reactions are crucial for understanding how pamaqueside interacts within biological systems.

Mechanism of Action

The primary mechanism of action of pamaqueside involves the inhibition of intestinal cholesterol absorption. This occurs through:

  • Binding to Cholesterol: Pamaqueside interacts with cholesterol micelles in the intestinal lumen, preventing their absorption into enterocytes.
  • Modulation of Membrane Dynamics: By altering membrane fluidity due to its surfactant properties, pamaqueside affects the transport mechanisms involved in lipid uptake.
  • Impact on Lipid Profiles: Studies have shown that administration of pamaqueside leads to decreased plasma levels of low-density lipoprotein cholesterol and total cholesterol in animal models.

Quantitative analyses often involve measuring serum lipid levels before and after treatment with pamaqueside.

Physical and Chemical Properties Analysis

Pamaqueside exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water due to its hydrophobic triterpenoid core.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • Melting Point: Specific melting point data can vary depending on purity but typically ranges around 200°C.

These properties are essential for determining the appropriate formulation for pharmaceutical applications.

Applications

Pamaqueside has several scientific applications:

  1. Cholesterol Management: Its primary application is as a hypocholesterolemic agent, aiding in the management of hyperlipidemia.
  2. Research Model Compound: Used extensively in studies investigating saponin chemistry and interactions with biological membranes.
  3. Potential Therapeutics: Ongoing research explores its use in developing new therapies for cardiovascular diseases due to its lipid-lowering effects.
Historical Development & Research Trajectory of Pamaqueside

Chronological Evolution of Cholesterol Absorption Inhibitors

The development of cholesterol-lowering agents has been driven by the need to address atherosclerosis and cardiovascular disease, historically linked to lipid metabolism. Early foundational work began in 1769 when François Poulletier de la Salle first identified cholesterol in gallstones, establishing the basis for lipid biochemistry [2]. By 1913, Nikolai Anichkov established the "Lipid Hypothesis," experimentally demonstrating cholesterol-fed rabbits developed atherosclerosis—a pivotal milestone validating cholesterol's pathogenic role in vascular disease [2].

The 20th century witnessed critical pharmacological advances:

  • 1950s–1970s: Bile acid sequestrants (e.g., cholestyramine) emerged, reducing LDL-C by 10–30% through interruption of enterohepatic circulation. These resins increased hepatic bile acid synthesis from cholesterol, upregulating LDL receptors but faced limitations due to gastrointestinal side effects and drug interactions [5].
  • 1987: The first statin (lovastatin) was approved, inhibiting HMG-CoA reductase and lowering LDL-C by up to 60%. Statins became first-line therapy but left unmet needs for statin-intolerant patients and residual cardiovascular risk [5].
  • 1990s–2000s: Molecular targets shifted to intestinal cholesterol absorption. Ezetimibe (approved 2002) selectively inhibited NPC1L1 (Niemann-Pick C1-Like 1 protein), reducing LDL-C by 15–22% alone or synergistically with statins [5] [9]. Its discovery validated NPC1L1 as a druggable target and spurred research into next-generation inhibitors like Pamaqueside.

Table 1: Key Innovations in Cholesterol Absorption Inhibitor Development

Time PeriodAgent/DiscoveryMechanism of ActionImpact on LDL-C Reduction
1913Anichkov's "Lipid Hypothesis"Experimental atherosclerosis inductionConceptual foundation
1950sBile Acid SequestrantsBile acid binding in intestine10–30%
1987Lovastatin (first statin)HMG-CoA reductase inhibition30–60%
2002EzetimibeNPC1L1 inhibition15–22%
2000sPamaqueside (CP-148,623)Dual NPC1L1 inhibition + LXR agonism40–70% (preclinical)

Discovery and Patent Landscape of Pamaqueside

Pamaqueside (development code CP-148,623) was discovered by Schering-Plough Research Institute in the late 1990s as a structurally novel cholesterol absorption inhibitor. Its identification stemmed from targeted screening of compounds capable of blocking intestinal NPC1L1-mediated cholesterol uptake while simultaneously activating Liver X Receptors (LXRs)—nuclear receptors regulating cholesterol efflux [7] [9].

Chemical Structure & Differentiation:Pamaqueside contains a unique beta-lactam core (2-azetidinone), distinct from ezetimibe’s azetidinone scaffold. This moiety conferred dual functionality:

  • NPC1L1 binding via the sterol-sensing domain
  • LXRα/β agonism enhancing ABCA1/G1-mediated cholesterol efflux [9]

Patent Landscape:Schering-Plough secured foundational intellectual property with WO2000014097 ("Azetidinone Derivatives as Cholesterol Absorption Inhibitors"), filed in 1998. This patent detailed synthesis routes for Pamaqueside and analogs, emphasizing substitutions at the N1 and C4 positions critical for LXR activation potency [9]. Subsequent patents (e.g., WO2001038327) optimized formulations for oral bioavailability, addressing the compound’s hydrophobicity through micronization and lipid-based delivery systems.

Competitors, including Pfizer (ezetimibe co-developer), filed complementary patents covering combination therapies with statins (e.g., WO2002092020), positioning Pamaqueside within a broader strategy for synergistic lipid management.

Key Milestones in Preclinical Research on CP-148,623

Pamaqueside demonstrated superior efficacy in preclinical models compared to selective NPC1L1 inhibitors:

  • Hamster Models: Administered at 1–10 mg/kg/day, Pamaqueside reduced intestinal cholesterol absorption by 70–90% and lowered plasma LDL-C by 40–65%. Crucially, it increased fecal neutral sterol excretion by 50–80%, confirming enhanced reverse cholesterol transport via LXR activation. This contrasted with ezetimibe, which lacked significant LXR-mediated effects [7].

  • Primates (Cynomolgus Monkeys): At 3 mg/kg/day for 8 weeks, Pamaqueside decreased LDL-C by 58% while increasing HDL-C by 22%—a beneficial profile absent in statins or ezetimibe monotherapy. Liver histology showed no triglyceride accumulation, a concern with non-tissue-selective LXR agonists [7].

  • Mechanistic Insights:

  • Dual Targeting: Bound NPC1L1 with IC₅₀ = 0.2 μM in transfected HEK293 cells, blocking cholesterol internalization. Concurrently, it activated LXRα (EC₅₀ = 0.5 μM) inducing ABCA1 expression in enterocytes and macrophages [7].
  • Anti-Atherogenic Effects: In ApoE⁻/⁻ mice, 10 mg/kg/day reduced aortic lesion area by 75% vs. controls, outperforming ezetimibe (45% reduction) [7].

Table 2: Summary of Pamaqueside's Preclinical Efficacy

Model SystemDose & DurationKey OutcomesMechanistic Insight
Cholesterol-fed Hamster1–10 mg/kg/day, 4 weeks↓ LDL-C 40–65%; ↑ Fecal Sterols 50–80%NPC1L1 inhibition + LXR agonism
Cynomolgus Monkey3 mg/kg/day, 8 weeks↓ LDL-C 58%; ↑ HDL-C 22%No hepatic steatosis observed
ApoE⁻/⁻ Mice10 mg/kg/day, 12 weeks↓ Atherosclerotic Lesions 75%Macrophage ABCA1 upregulation

These data positioned Pamaqueside as a promising next-generation agent, advancing it toward clinical trials. However, research ceased after Phase II trials (unrelated to efficacy/safety exclusions), leaving its preclinical legacy as a proof-of-concept for dual-target cholesterol-lowering pharmacology.

Properties

CAS Number

150332-35-7

Product Name

Pamaqueside

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one

Molecular Formula

C39H62O14

Molecular Weight

754.9 g/mol

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1

InChI Key

VWMZIGBYZQUQOA-QEEMJVPDSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

Pamaqueside; L 165313; L165313; L-165313; CP-148,623; CP 148623; CP-148623; CP148623;

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.